molecular formula C26H35BO3 B13414865 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one

Cat. No.: B13414865
M. Wt: 406.4 g/mol
InChI Key: PFRUUGNFYDVQJK-MPGGCZQGSA-N
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Description

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one typically involves multiple steps. One common method involves the coupling of an appropriate boronic acid derivative with an estrogen derivative under palladium-catalyzed conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential role in modulating estrogen receptors.

    Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one involves its interaction with molecular targets such as estrogen receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one apart from similar compounds is its unique combination of a boron-containing dioxaborolane group with an estrogen derivative. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that other compounds cannot .

Properties

Molecular Formula

C26H35BO3

Molecular Weight

406.4 g/mol

IUPAC Name

(13S)-13-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C26H35BO3/c1-16(27-29-24(2,3)25(4,5)30-27)17-7-9-19-18(15-17)8-10-21-20(19)13-14-26(6)22(21)11-12-23(26)28/h7,9,15,20-22H,1,8,10-14H2,2-6H3/t20?,21?,22?,26-/m0/s1

InChI Key

PFRUUGNFYDVQJK-MPGGCZQGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C4CC[C@]5(C(C4CC3)CCC5=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5=O)C

Origin of Product

United States

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